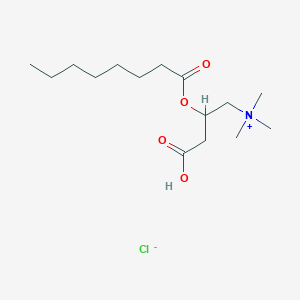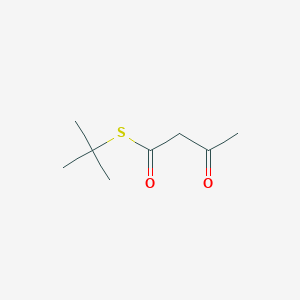
2-Chloropentan-3-one
説明
Synthesis Analysis
The synthesis of chlorinated cyclic compounds is a topic of interest in the provided papers. For instance, the synthesis of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane is described, which involves the preparation of a heterocyclic compound with a tin atom in its structure . Similarly, the synthesis of 3,5-dichlorocyclopentane-1,2,4-trione is reported, which is derived from hexachlorocyclopentadiene, indicating the use of chlorinated precursors in the synthesis of complex molecules . These studies suggest that chlorinated ketones like 2-chloropentan-3-one could be synthesized through similar methods involving chlorinated precursors and cyclic intermediates.
Molecular Structure Analysis
The molecular structure of chlorinated cyclic compounds is characterized by X-ray diffraction studies in the papers. For example, the crystal structure of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane reveals a distorted octahedral structure around the tin atom . The crystal structure of 2-chloro-1,3-dithia-2-stibacyclopentane shows a non-planar heterocyclic ring with an orthogonal configuration around the antimony atom . These findings provide a basis for understanding the molecular geometry and electronic distribution in chlorinated cyclic compounds, which could be extrapolated to the structure of 2-chloropentan-3-one.
Chemical Reactions Analysis
The reactivity of chlorinated cyclic compounds in various chemical reactions is also discussed. For instance, 1-(chloromethyl)-1-methylsilacyclopentane is shown to be active in nucleophilic substitution reactions, which could be relevant for understanding the reactivity of the chlorine atom in 2-chloropentan-3-one . The synthesis of (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol and its derivatives demonstrates the potential for functional group transformations in chlorinated compounds .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-chloropentan-3-one, they do provide information on related chlorinated compounds. For example, the spectral parameters of 3,5-dichlorocyclopentane-1,2,4-trione suggest the existence of enol tautomers, which could be relevant for the tautomeric forms of chlorinated ketones like 2-chloropentan-3-one . The papers also describe the crystallographic parameters of synthesized compounds, which can be indicative of the physical properties such as melting points and solubility .
科学的研究の応用
Synthesis of Functionalized Compounds
- 2-Chloropentan-3-one, in its enol tautomer form, is utilized in the synthesis of functionalized butyrolactones. It reacts with dialkyl acetylenedicarboxylates and triphenylphosphine, yielding alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates (Yavari & Baharfar, 1997).
Chemical Kinetics and Decomposition Studies
- The compound is also significant in studying the kinetics of thermal decomposition. Research on 3-chloropentan-2-one, a related compound, has shown that it undergoes homogeneous, first-order, unimolecular decomposition (Dakubu & Maccoll, 1969).
Spectroscopic Analysis and Vibrational Assignments
- In spectroscopy, 2-Chloropentan-3-one and its derivatives are analyzed to assign torsional force constants in the valence force field for secondary chlorides, contributing to the understanding of molecular vibrations (Moore et al., 1973).
Synthetic Chemistry Applications
- The compound serves as a synthetic equivalent in various chemical syntheses. For instance, 5-chloropent-1-ene-3-one is used as a divinyl ketone equivalent in steroid synthesis (Danishefsky & Yan, 1978).
Thermodynamics and Phase Equilibrium Studies
- Its role in understanding the thermodynamics of mixtures is evident. Studies of binary mixtures involving related compounds like propane-2-one and chloroalkanes provide insights into deviations from ideality in such systems (Drăgoescu et al., 1998).
Crystallography and Molecular Structure Analysis
- 2-Chloropentan-3-one derivatives are used in crystallography to determine the molecular structure of certain compounds, like 2-chloro-1,3-dithia-2-stibacyclopentane (Bush et al., 1967).
Novel Reagents and Reaction Mechanisms
- The compound and its analogs find use in the development of new reagents and reaction mechanisms. For instance, a nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized from a 3-(1,3)-dithianylidenepentane-2,4-dione derivative, providing new avenues in organic synthesis (Liu et al., 2003).
特性
IUPAC Name |
2-chloropentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCRJWMADDBQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455276 | |
| Record name | 2-chloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17042-21-6 | |
| Record name | 2-chloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 2-Chloropentan-3-one undergoes?
A1: 2-Chloropentan-3-one serves as a reactive intermediate in various organic syntheses. For example, it can engage in [4+3] cycloaddition reactions. Specifically, it reacts with furan in the presence of triethylamine to yield 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. [] Additionally, 2-Chloropentan-3-one participates in reactions with aromatic compounds, like phenol and its ethers, as explored in studies investigating the reactivity of α-halogeno-ketones. []
Q2: What is the structural characterization of 2-Chloropentan-3-one?
A2: While the provided abstracts don't explicitly detail spectroscopic data, we can deduce the following:
Q3: Are there any studies on the impact of substituents on the reactivity of compounds similar to 2-Chloropentan-3-one?
A3: Yes, research on aliphatic ketones, including halogenated derivatives, has explored the influence of substituents on their reactivity. For instance, a study examining the rates of ionization and enolization of various ketones, investigated the effects of substituents on reaction rates and equilibrium constants. [] While the specific study doesn't directly involve 2-Chloropentan-3-one, it sheds light on the general principles governing the reactivity of similar compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



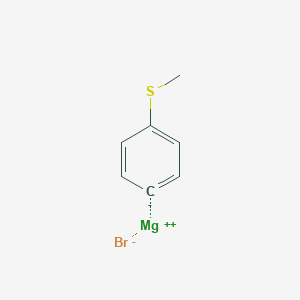
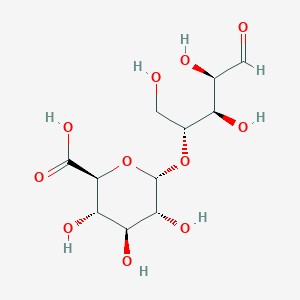
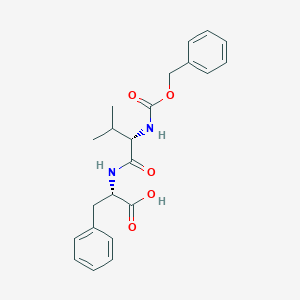


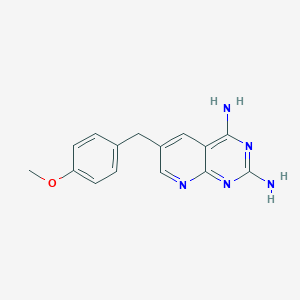
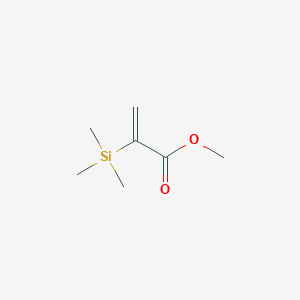
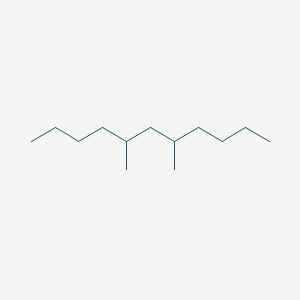
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

